2-[4-(Benzyloxy)-3-ethoxyphenyl]-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
2-[4-(Benzyloxy)-3-ethoxyphenyl]-1,3-thiazolidine-4-carboxylic acid is an organic compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This particular compound is characterized by the presence of a benzyloxy group, an ethoxy group, and a carboxylic acid functional group attached to the thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)-3-ethoxyphenyl]-1,3-thiazolidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable amine with a thiol in the presence of a base. For example, the reaction between 4-(benzyloxy)-3-ethoxybenzaldehyde and cysteine in an aqueous medium can yield the thiazolidine ring.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions. For instance, the oxidation of the thiazolidine intermediate using oxidizing agents like potassium permanganate or hydrogen peroxide can yield the desired carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzyloxy)-3-ethoxyphenyl]-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The benzyloxy and ethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, or carboxylic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-(Benzyloxy)-3-ethoxyphenyl]-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The benzyloxy and ethoxy groups may enhance the compound’s binding affinity and specificity towards its targets. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[4-(Benzyloxy)-3-ethoxyphenyl]-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of the thiazolidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H21NO4S |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-(3-ethoxy-4-phenylmethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C19H21NO4S/c1-2-23-17-10-14(18-20-15(12-25-18)19(21)22)8-9-16(17)24-11-13-6-4-3-5-7-13/h3-10,15,18,20H,2,11-12H2,1H3,(H,21,22) |
InChI Key |
AOKUDPROPXNSLK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2NC(CS2)C(=O)O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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